3-methoxy-N-((4-methyl-2-phenylthiazol-5-yl)methyl)benzenesulfonamide
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Overview
Description
The compound “3-methoxy-N-((4-methyl-2-phenylthiazol-5-yl)methyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups, including a methoxy group, a thiazole ring, a phenyl ring, and a sulfonamide group . These functional groups suggest that the compound could have a variety of chemical properties and potential applications.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a crystallographic study, it’s difficult to provide a detailed analysis of its structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the sulfonamide group might participate in reactions with acids or bases, and the thiazole ring might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the sulfonamide group could make it more polar and potentially more soluble in water .Scientific Research Applications
Inhibitors of Kynurenine 3-Hydroxylase : Benzenesulfonamide derivatives, including those structurally similar to the compound , have been synthesized and characterized as inhibitors of kynurenine 3-hydroxylase. This enzyme plays a role in the kynurenine pathway, which is significant in neurodegenerative diseases. High-affinity inhibitors of this enzyme have been studied for their potential in investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Photodynamic Therapy for Cancer Treatment : Certain benzenesulfonamide derivatives have been synthesized and characterized for their potential in photodynamic therapy, a treatment modality for cancer. These compounds have shown promising properties as photosensitizers, crucial for Type II mechanisms in cancer treatment (Pişkin et al., 2020).
Potential PET Radioligands : Studies have been conducted on benzenesulfonamide derivatives as potential PET (Positron Emission Tomography) radioligands. These compounds are synthesized and evaluated for their selectivity and efficacy, which is crucial for imaging and diagnostic purposes in medical settings (Gao et al., 2014).
COX-2 Inhibitors for Rheumatoid Arthritis and Pain : Research into benzenesulfonamide derivatives has led to the development of selective cyclooxygenase-2 (COX-2) inhibitors. These compounds are significant in the treatment of conditions like rheumatoid arthritis and acute pain. Their selectivity improves therapeutic outcomes while minimizing side effects (Hashimoto et al., 2002).
Anticancer Agents : Various benzenesulfonamide derivatives have been synthesized and tested for their anticancer activities. These compounds have shown potential as inhibitors of certain enzymes and cell proliferation, which is fundamental in the development of new anticancer drugs (Gul et al., 2016).
Antibacterial Agents and Enzyme Inhibitors : Some benzenesulfonamide derivatives have been identified as potent antibacterial agents and moderate enzyme inhibitors. These findings are valuable in the development of new antibacterial therapies (Abbasi et al., 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-methoxy-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-13-17(24-18(20-13)14-7-4-3-5-8-14)12-19-25(21,22)16-10-6-9-15(11-16)23-2/h3-11,19H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBAZAPDTLWLDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CNS(=O)(=O)C3=CC=CC(=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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